molecular formula C23H29NO8 B3958564 Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3958564
M. Wt: 447.5 g/mol
InChI Key: WNKIJNDFKGQGBM-UHFFFAOYSA-N
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Description

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of equipment, reaction conditions, and purification methods would be optimized to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Further reduction to tetrahydropyridine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various electrophiles or nucleophiles under appropriate conditions (e.g., Friedel-Crafts acylation or alkylation).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antihypertensive or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as an antihypertensive agent.

    Amlodipine: Another dihydropyridine with similar therapeutic applications.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, such as the tetrahydrofuran-2-ylmethyl and trimethoxyphenyl groups. These features may confer distinct biological activities and chemical reactivity compared to other dihydropyridines.

Properties

IUPAC Name

dimethyl 1-(oxolan-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO8/c1-27-18-10-20(29-3)19(28-2)9-15(18)21-16(22(25)30-4)12-24(11-14-7-6-8-32-14)13-17(21)23(26)31-5/h9-10,12-14,21H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKIJNDFKGQGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

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